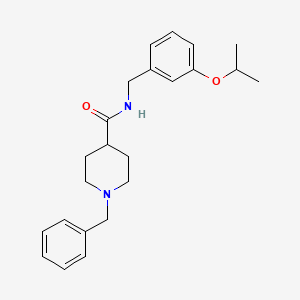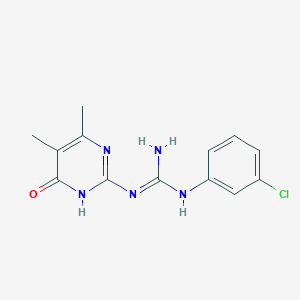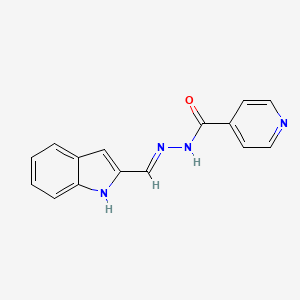
1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide, commonly known as Compound 14, is a small molecule inhibitor that has been studied for its potential use in treating cancer. It was first synthesized by researchers at the University of Michigan in 2013 and has since been the subject of numerous scientific studies.
Mécanisme D'action
Compound 14 works by binding to the active site of CK2 and inhibiting its activity. This leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Compound 14 is effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound 14 in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one limitation is that it may not be effective in all types of cancer, as the activity of CK2 varies between different types of cancer cells.
Orientations Futures
Future research on Compound 14 could focus on its potential use in combination with other anti-cancer therapies, as well as its efficacy in treating specific types of cancer. Additionally, further studies could investigate the mechanism of action of Compound 14 and its effects on other cellular processes.
Méthodes De Synthèse
The synthesis of Compound 14 involves several steps, beginning with the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This compound is then reacted with 3-isopropoxybenzyl chloride to form N-benzyl-N-(3-isopropoxybenzyl)piperidine. Finally, this compound is reacted with 4-chlorobenzoyl chloride to form 1-benzyl-N-(3-isopropoxybenzyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
Compound 14 has been studied for its potential use in treating cancer, specifically in inhibiting the activity of the enzyme protein kinase CK2. This enzyme is involved in many cellular processes, including cell proliferation and apoptosis, and is often overexpressed in cancer cells. Inhibition of CK2 activity has been shown to have anti-cancer effects, making Compound 14 a promising candidate for further research.
Propriétés
IUPAC Name |
1-benzyl-N-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)27-22-10-6-9-20(15-22)16-24-23(26)21-11-13-25(14-12-21)17-19-7-4-3-5-8-19/h3-10,15,18,21H,11-14,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCSVSJDHKESCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6021893.png)

![2-(methylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6021896.png)

![3-(2-hydroxyphenyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6021914.png)
![N-[4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6021935.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide](/img/structure/B6021936.png)
![1-[6-(4-{4-[hydroxy(phenyl)methyl]-1H-1,2,3-triazol-1-yl}-1-piperidinyl)-3-pyridinyl]ethanone](/img/structure/B6021955.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B6021956.png)
![N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide](/img/structure/B6021960.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide 1-oxide](/img/structure/B6021968.png)

![4-(2,3-difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021980.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B6021988.png)